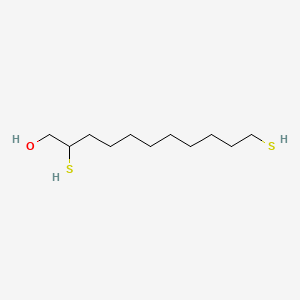

2,11-Bis(sulfanyl)undecan-1-ol

Description

2,11-Bis(sulfanyl)undecan-1-ol is a linear aliphatic compound featuring a hydroxyl group at position 1 and two sulfanyl (-SH) groups at positions 2 and 11. Its applications may span organic synthesis, materials science, and coordination chemistry, where its dual functionality allows for versatile chemical modifications.

Properties

CAS No. |

100536-94-5 |

|---|---|

Molecular Formula |

C11H24OS2 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

2,11-bis(sulfanyl)undecan-1-ol |

InChI |

InChI=1S/C11H24OS2/c12-10-11(14)8-6-4-2-1-3-5-7-9-13/h11-14H,1-10H2 |

InChI Key |

BUBSDHUORWWPLY-UHFFFAOYSA-N |

SMILES |

C(CCCCC(CO)S)CCCCS |

Canonical SMILES |

C(CCCCC(CO)S)CCCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with 1-Undecanol and 2-Undecanol

Key differences include:

- Polarity and Solubility: The hydroxyl group in 1-undecanol dominates its polarity, making it moderately soluble in polar solvents like ethanol. In contrast, 2,11-bis(sulfanyl)undecan-1-ol’s sulfanyl groups introduce additional non-polar character, likely enhancing solubility in organic solvents such as dimethylformamide (DMF) .

- Boiling Points: 1-Undecanol has a boiling point of 243°C , while this compound is expected to exhibit a higher boiling point due to increased molecular weight and intermolecular interactions (e.g., hydrogen bonding via -OH and weaker S-H···S interactions).

- Reactivity: The sulfanyl groups in this compound enable thiol-specific reactions (e.g., disulfide formation), absent in 1-undecanol or 2-undecanol.

Table 1: Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₂₄OS₂ | 236.43 | ~260 (estimated) | -OH, -SH (x2) |

| 1-Undecanol | C₁₁H₂₄O | 172.31 | 243 | -OH |

| 2-Undecanol | C₁₁H₂₄O | 172.31 | 227 | -OH |

Comparison with 11-(Tritylthio)undecan-1-ol

A related synthetic intermediate, 11-(tritylthio)undecan-1-ol, shares structural similarities but differs critically:

- Substitution Pattern : Only one sulfanyl group (protected by a trityl group) is present at position 11, compared to two unprotected sulfanyl groups in this compound .

- Reactivity : The trityl group in the former acts as a protecting group, limiting thiol reactivity until deprotection. In contrast, this compound offers two reactive -SH groups, enabling simultaneous participation in redox or coordination reactions.

- Applications : The trityl-protected compound is primarily a synthetic precursor, whereas the bis-sulfanyl derivative may serve as a ligand for metal complexes or a crosslinking agent.

Comparison with Alkyne-Containing Analogs: 10-Undecyn-1-ol

10-Undecyn-1-ol (C₁₁H₂₀O) features a terminal alkyne (-C≡CH) and a hydroxyl group . Key distinctions include:

- Functional Group Reactivity : The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), while sulfanyl groups favor nucleophilic substitution or oxidation.

- Polarity : The alkyne’s sp-hybridized carbon reduces polarity compared to the electron-rich sulfanyl groups, affecting solubility profiles.

Comparison with Tricyclic Alcohols

3,3,7,11-Tetramethyltricyclo[5.4.0.0⁴,¹¹]undecan-1-ol, a tricyclic alcohol , highlights how structural complexity alters properties:

- Steric Effects : The rigid tricyclic framework limits conformational flexibility, unlike the linear this compound.

- Thermal Stability : Ring strain in the tricyclic compound may reduce thermal stability compared to the more flexible bis-sulfanyl derivative.

Table 2: Reactivity and Application Comparison

| Compound | Key Reactivity | Potential Applications |

|---|---|---|

| This compound | Disulfide formation, metal coordination | Ligands, crosslinkers, surfactants |

| 11-(Tritylthio)undecan-1-ol | Deprotection to free thiol | Synthetic intermediates |

| 10-Undecyn-1-ol | Click chemistry | Polymer synthesis, bioconjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.